1-azido-2-(methoxymethyl)benzene
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Overview
Description
1-Azido-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9N3O. It is characterized by the presence of an azido group (-N3) attached to a benzene ring, along with a methoxymethyl group (-CH2OCH3).
Preparation Methods
The synthesis of 1-azido-2-(methoxymethyl)benzene typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene derivative reacts with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Azido-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is often catalyzed by copper (I) salts (CuAAC reaction).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The methoxymethyl group can be substituted under acidic or basic conditions to introduce other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cycloaddition reaction with alkynes yields triazoles, while reduction reactions yield corresponding amines.
Scientific Research Applications
1-Azido-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. This is particularly useful in proteomics and cell biology.
Medicine: Derivatives of this compound are explored for their potential as pharmaceutical agents, including antimicrobial and anticancer compounds.
Mechanism of Action
The mechanism of action of 1-azido-2-(methoxymethyl)benzene in chemical reactions primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazoles. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
1-Azido-2-(methoxymethyl)benzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-(methoxymethyl)benzene: Similar in structure but with the azido group in the para position.
1-Azido-2-(ethoxymethyl)benzene: Similar but with an ethoxymethyl group instead of a methoxymethyl group.
1-Azido-2-(hydroxymethyl)benzene: Similar but with a hydroxymethyl group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
CAS No. |
1247377-50-9 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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